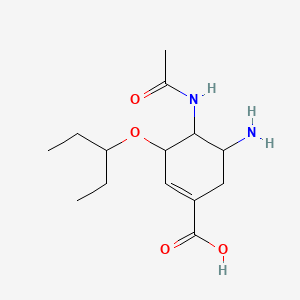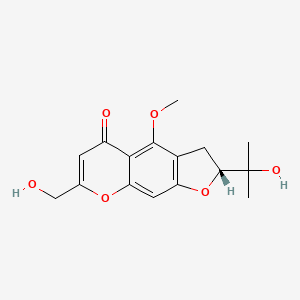
(S)-3-(3-Amino-4-chlorophenyl)-3-cyclopropylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid group, an amino group, a chloro substituent, and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The benzene ring is functionalized with amino and chloro groups through electrophilic aromatic substitution reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Propanoic Acid Group: The propanoic acid group is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学研究应用
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (alphaS)-: Similar structure but different stereochemistry.
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaR)-: Similar structure but different stereochemistry.
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (alphaR)-: Similar structure but different stereochemistry.
Uniqueness
The uniqueness of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
(3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6,14H2,(H,15,16)/t9-/m0/s1 |
InChI 键 |
LTBJCOQMDDXFEG-VIFPVBQESA-N |
手性 SMILES |
C1CC1[C@H](CC(=O)O)C2=CC(=C(C=C2)Cl)N |
规范 SMILES |
C1CC1C(CC(=O)O)C2=CC(=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)



![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)


![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)
